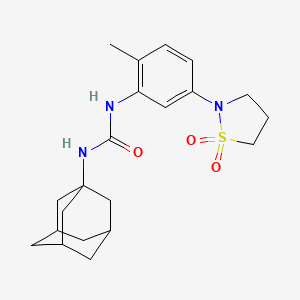

1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H29N3O3S and its molecular weight is 403.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting from commercially available precursors. A commonly adopted route includes:

Synthesis of Intermediate Compounds:

The synthesis of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl precursor might involve the alkylation of a phenol derivative followed by cyclization with sulfur and subsequent oxidation.

The adamantane-1-amine can be prepared via the reduction of the corresponding adamantane-1-carboxamide.

Coupling Reaction:

The urea linkage is often formed via the reaction between an isocyanate derivative of the adamantane precursor and an amine derivative of the phenyl precursor.

Industrial Production Methods: Scaling up the production for industrial purposes requires robust and reproducible protocols. Techniques such as continuous-flow chemistry and optimization of reaction parameters (temperature, pressure, and catalysts) are employed to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography and recrystallization, are common.

化学反应分析

Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The adamantane moiety is prone to oxidation, forming ketones or alcohols under strong oxidizing conditions.

Reduction: Reduction of the nitroso or nitro groups within the isothiazolidinyl ring can yield corresponding amines.

Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, introducing different functional groups at the ortho or para positions.

Common Reagents and Conditions Used:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products Formed:

Oxidation Products: Adamantanone, hydroxylated derivatives.

Reduction Products: Primary and secondary amines.

Substitution Products: Halogenated and nitrated derivatives.

Chemistry:

Catalyst development: Its unique structure makes it a candidate for heterogeneous catalysis.

Molecular recognition: Used in designing molecular receptors due to its ability to engage in multiple non-covalent interactions.

Biology and Medicine:

Drug design: Investigated for potential antiviral and antibacterial properties.

Enzyme inhibitors: The compound's structure allows it to inhibit specific enzymes by mimicking natural substrates.

Industry:

Material science: Explored for its potential in creating novel polymers with unique physical properties.

Surface coatings: Utilized in the development of hydrophobic and oleophobic surface treatments.

作用机制

Molecular Targets and Pathways: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea interacts with biological targets through multiple mechanisms:

Enzyme Inhibition: Binds to the active sites of enzymes, preventing substrate access and activity.

Receptor Modulation: Engages with cellular receptors, altering signal transduction pathways.

相似化合物的比较

Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian drug.

Memantine: Another adamantane derivative, used in treating Alzheimer's disease.

The unique structural features and multifunctional nature of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea make it a compound of significant interest across various scientific disciplines.

生物活性

The compound 1-((1R,3S)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea represents a novel class of urea derivatives that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of adamantane derivatives with isothiazolidine derivatives. The structural formula can be represented as follows:

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Weight | 336.46 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic processes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.

Case Studies

- Inhibition of Soluble Epoxide Hydrolase :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Table 2: Biological Activity Summary

| Activity Type | Result/Observation |

|---|---|

| sEH Inhibition | IC50: 0.4–21.7 nM |

| Neuroprotection | Positive effects in animal models |

| Anti-inflammatory | Reduction in inflammatory markers |

Research Findings

Recent studies have focused on the pharmacokinetic properties of this compound, highlighting its lipophilicity and potential for central nervous system penetration. The introduction of the adamantane moiety enhances its bioavailability while maintaining a balance between solubility and permeability.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to sEH, providing insights into its mechanism of action at the molecular level . These studies suggest that modifications to the structure could enhance inhibitory potency and selectivity.

属性

IUPAC Name |

1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWCLQKBFVXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。